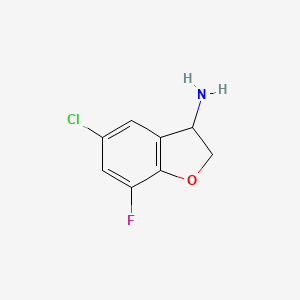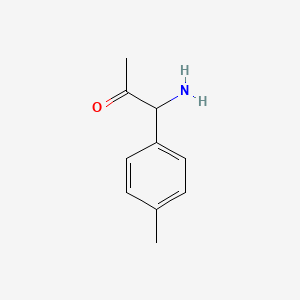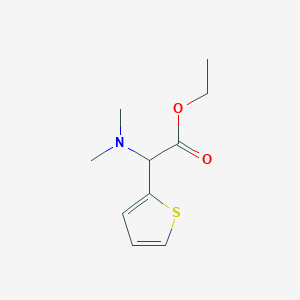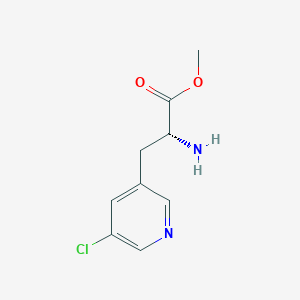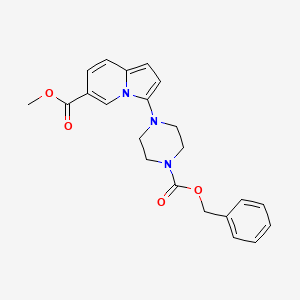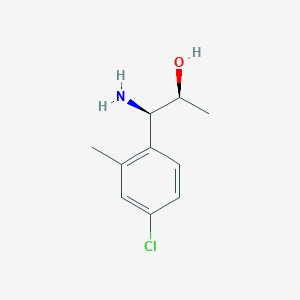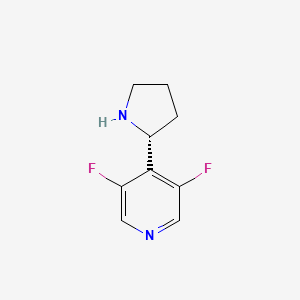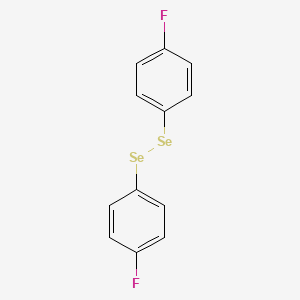
Diselenide, bis(4-fluorophenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(4-fluorophenyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-fluorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-bis(4-fluorophenyl)diselane can be synthesized through the reaction of 4,4’-difluorodiphenyl diselenide with sodium tetrahydroborate under an inert atmosphere at room temperature. The reaction is typically carried out for 30 minutes, followed by the addition of 2,2-dibromostyrene and heating to 50°C for another 30 minutes . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by column chromatography using silica gel and hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for 1,2-bis(4-fluorophenyl)diselane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
1,2-bis(4-fluorophenyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselane to selenols.
Substitution: The compound can participate in substitution reactions, where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as N-iodosuccinimide and potassium monopersulfate are used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
1,2-bis(4-fluorophenyl)diselane has several scientific research applications:
作用机制
The mechanism of action of 1,2-bis(4-fluorophenyl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The compound can interact with cellular thiols, leading to the formation of selenol intermediates that can further react with reactive oxygen species (ROS). This redox cycling can result in the modulation of oxidative stress and inflammation pathways .
相似化合物的比较
Similar Compounds
1,2-bis(4-methoxyphenyl)diselane: Similar structure but with methoxy groups instead of fluorine atoms.
1,2-bis(4-chlorophenyl)diselane: Contains chlorine atoms instead of fluorine atoms.
Uniqueness
1,2-bis(4-fluorophenyl)diselane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s stability and modulate its interactions with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
52673-29-7 |
|---|---|
分子式 |
C12H8F2Se2 |
分子量 |
348.1 g/mol |
IUPAC 名称 |
1-fluoro-4-[(4-fluorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8F2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI 键 |
SDLBMJQKOPWWGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)[Se][Se]C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
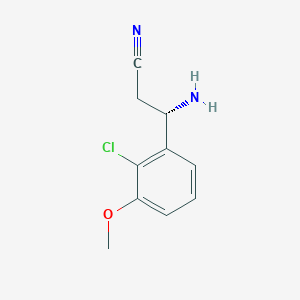
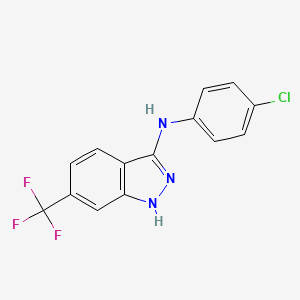
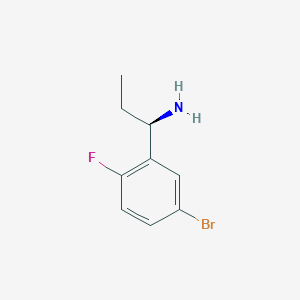
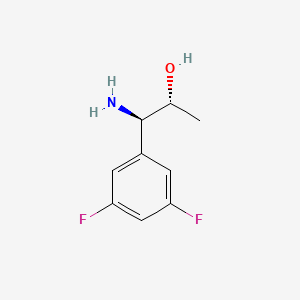
![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
